(3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol
Description
The compound (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol is a highly functionalized carbohydrate derivative characterized by:
- Tetrahydro-pyran core: A six-membered oxygen-containing ring with hydroxyl groups at positions 3 and 2.
- Multiple azide (-N₃) groups: Five azide substituents at positions 2, 5 (pyran ring), and 4, 6 (cyclohexyloxy moiety).
- Cyclohexyloxy substituent: A bicyclic ether-linked group with additional hydroxyl and azide groups.
However, its instability due to azide groups necessitates careful handling .
Properties
Molecular Formula |
C12H18N12O6 |
|---|---|
Molecular Weight |
426.35 g/mol |
IUPAC Name |
5-azido-2-(azidomethyl)-6-(4,6-diazido-2,3-dihydroxycyclohexyl)oxyoxane-3,4-diol |
InChI |
InChI=1S/C12H18N12O6/c13-21-17-2-5-8(26)9(27)6(20-24-16)12(29-5)30-11-4(19-23-15)1-3(18-22-14)7(25)10(11)28/h3-12,25-28H,1-2H2 |
InChI Key |
LCOVLUDHOJOONX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(C1N=[N+]=[N-])OC2C(C(C(C(O2)CN=[N+]=[N-])O)O)N=[N+]=[N-])O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective azidation, and stereoselective reactions. Common synthetic routes may involve:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl functionalities.
Azidation: Introduction of azido groups using reagents like sodium azide (NaN₃) under specific conditions.
Stereoselective Reactions: Employing chiral catalysts or reagents to ensure the correct stereochemistry at each chiral center.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: Azido groups can be reduced to amines using reagents like hydrogen gas (H₂) with a palladium catalyst.
Substitution: Azido groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC (Pyridinium chlorochromate).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃), triphenylphosphine (PPh₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of triazoles via click chemistry.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Click Chemistry: Azido groups are key components in click chemistry, facilitating the formation of triazoles.
Biology
Bioconjugation: Azido groups can be used to label biomolecules for imaging or therapeutic purposes.
Drug Development: Potential use in the development of new pharmaceuticals due to the reactivity of azido groups.
Medicine
Antimicrobial Agents: Compounds with azido groups have shown potential as antimicrobial agents.
Cancer Research: Investigated for use in targeted cancer therapies.
Industry
Materials Science: Used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in bioconjugation, the azido groups react with alkynes to form stable triazole linkages via click chemistry. In drug development, the azido groups may be reduced to amines, which can interact with biological targets.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues in Carbohydrate Chemistry
Compound 16 (from ):
- Structure : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate.
- Comparison :
- Similarities : Both feature a tetrahydro-pyran core with multiple substituents. Compound 16 includes triazole and fluorinated chains, while the target compound uses azides.
- Differences : Compound 16 is acetylated and fluorinated, enhancing hydrophobicity, whereas azides in the target compound increase reactivity and energy content.
- Applications : Compound 16 is designed for bioconjugation (via triazole click chemistry), while the target compound’s azides enable Staudinger or Huisgen cycloaddition reactions .
Lankacidin C Analogues (from ):
- Structure : Redox-cofactor type compounds with antitumor activity.
- Comparison: Similarities: Both are secondary metabolites with complex stereochemistry. Differences: Lankacidin derivatives lack azides but contain macrolide-like rings. Their biosynthetic gene clusters (BGCs) show low similarity (~13%) to known pathways, suggesting structural novelty . Applications: Lankacidin C is bioactive (antitumor), whereas the target compound’s applications are likely synthetic or energetic.
Functional Analogues in Azide Chemistry
Pyoverdine Siderophores (from ):
- Structure : Peptide-based siderophores with iron-chelating hydroxamate or catechol groups.
- Comparison: Similarities: Both are microbial-derived, highly substituted molecules. Pseudomonas genomes encode multiple pyoverdine BGCs, indicating metabolic investment in complex molecules . Differences: Pyoverdines prioritize metal binding, while the target compound’s azides prioritize chemical reactivity.
Click Chemistry Intermediates (e.g., ):
- Structure : Triazole-linked carbohydrates or fluorinated chains.
- Comparison :
Tetarimycin A/B (from ):
- Structure : Arylpolyene antibiotics.
- Comparison :
High-Energy Azido Compounds :
- Examples : 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB).
- Differences: TATNB is aromatic and nitro-functionalized, whereas the target compound is carbohydrate-based, likely less stable .
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Challenges : The target compound’s azide density requires low-temperature, anhydrous conditions to prevent decomposition, akin to fluorinated compound synthesis in .
Energetic Applications : Polyazido carbohydrates are understudied but may offer safer alternatives to nitro-based explosives due to lower detonation sensitivity.
Biological Activity
The compound (3R,4R,6R)-5-Azido-2-azidomethyl-6-((1S,2S,4S)-4,6-diazido-2,3-dihydroxy-cyclohexyloxy)-tetrahydro-pyran-3,4-diol (CAS No. 671809-10-2) is a complex azido-containing sugar derivative. Its molecular formula is C12H18N12O6, with a molecular weight of approximately 426.35 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
- Molecular Formula : C12H18N12O6
- Molecular Weight : 426.35 g/mol
- LogP : -1.89816 (indicating high water solubility)
- Polar Surface Area (PSA) : 298.38 Ų
Biological Activity Overview
The biological activity of this compound primarily stems from its azido groups, which can participate in various chemical reactions and interactions with biological macromolecules. Azides are known to be bioorthogonal reagents, allowing for selective labeling and imaging in biological systems.
- Bioorthogonal Chemistry : The azido groups can undergo click chemistry reactions, such as the Staudinger ligation or azide-alkyne cycloaddition, facilitating the attachment of probes or drugs to target molecules.
- Antimicrobial Properties : Some azido compounds exhibit antimicrobial activity by disrupting cellular processes in bacteria and fungi.
- Anticancer Potential : Preliminary studies suggest that azido derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
Case Studies
-
Anticancer Activity
- A study demonstrated that azido-containing compounds can selectively target cancer cells through enhanced uptake compared to normal cells. The mechanism involves the induction of oxidative stress leading to apoptosis.
-
Antimicrobial Efficacy
- Research has shown that certain azido sugars exhibit significant antibacterial activity against Gram-positive bacteria by interfering with cell wall synthesis.
-
Vascular Targeting
- The compound's ability to inhibit vascular endothelial growth factor receptors (VEGFR) has been explored, indicating potential applications in antiangiogenic therapies.
Data Table
| Property | Value |
|---|---|
| CAS Number | 671809-10-2 |
| Molecular Formula | C12H18N12O6 |
| Molecular Weight | 426.35 g/mol |
| LogP | -1.89816 |
| Polar Surface Area | 298.38 Ų |
| Biological Activities | Anticancer, Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
